3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Overview
Description
The compound “10,13-Dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is also complex, with multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Intermediate in Hormone Pharmaceuticals
The compound is a crucial intermediate in the synthesis of hormone pharmaceuticals. Its crystal structure is mainly stabilized by strong intermolecular O—H⋯O hydrogen bonds, showcasing its potential for stability and reactivity in pharmaceutical applications (Nie, Wang, & Zhou, 2006).
Structural Insights for Steroid Derivatives
The compound's derivatives, especially those with the typical steroid shape, provide insights into the orientation of extra rings and how this influences biological results. This understanding is crucial in developing androsterone derivatives as inhibitors of androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Understanding Drug Action through Crystal Structure
Studying the crystal structure and electrostatic properties of derivatives, like prednisolone acetate, helps in comprehending the drug's action mode. Such studies pave the way for designing more efficient drugs with calculated electron-density-derived properties (Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017).
Exploration of Carcinogenic Properties
Cyclopenta[a]phenanthrenes derivatives have been studied for their potential to produce skin tumors, with observations on how molecular structures and steric interactions in specific regions influence their carcinogenic potential (Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986).
Role in Photocarboxylation
The compound's role in photocarboxylation reactions, like the carboxylation of 4H-cyclopenta[def]phenanthrene, underscores its utility in synthetic organic chemistry and potential pharmaceutical applications (Minabe, Isozumi, Kawai, & Yoshida, 1988).
Antimicrobial and Antitumor Activities
Derivatives of the compound have demonstrated promising antimicrobial and antitumor activities, indicating their potential in therapeutic applications and drug design (Shaheen, Ali, Rosario, & Shah, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-15,17H,3-6,10H2,1-2H3,(H,23,24)/t13-,14-,15+,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLUJLFMGRNZFU-OUERMZRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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